molecular formula C17H16N2O4 B2496891 2,4-dimethoxy-N-(2-oxoindolin-5-yl)benzamide CAS No. 921838-88-2

2,4-dimethoxy-N-(2-oxoindolin-5-yl)benzamide

Cat. No.: B2496891
CAS No.: 921838-88-2
M. Wt: 312.325
InChI Key: ZXBWDDFYTRCHPW-UHFFFAOYSA-N
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Description

2,4-dimethoxy-N-(2-oxoindolin-5-yl)benzamide is a useful research compound. Its molecular formula is C17H16N2O4 and its molecular weight is 312.325. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antioxidant Activities

Research has highlighted the synthesis and evaluation of novel derivatives of 2,4-dimethoxy-N-(2-oxoindolin-5-yl)benzamide for their anticancer and antioxidant properties. A study by Gudipati et al. (2011) synthesized a series of N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives, showing significant anticancer activity against various cancer cell lines and potent antioxidant activities, suggesting their potential as protective agents in pathological conditions such as cancer and diabetes (Gudipati, Reddy Anreddy, & Manda, 2011).

Molecular Docking and Antiepileptic Activity

Another study conducted by Asadollahi et al. (2019) synthesized a series of N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives and evaluated their antiepileptic activity. The study found that certain derivatives significantly increased seizure latency time in male mice, indicating good antiepileptic activity. Molecular docking was used to understand the interactions with gamma-aminobutyric acid (GABA)A receptor, providing insights into their mechanism of action (Asadollahi et al., 2019).

Anti-Inflammatory Agents

Nikalje et al. (2015) synthesized novel 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-substituted thiazolidin-5-yl) acetic acid derivatives and evaluated them for anti-inflammatory activity. The synthesized compounds showed promising anti-inflammatory activity in both in vitro and in vivo models, highlighting their potential as anti-inflammatory agents (Nikalje, Hirani, & Nawle, 2015).

Antimicrobial Activity

A series of N-(5-benzylidene-4-oxo-2-substituted phenylthiazolidin-3-yl)-5-((1, 3-dioxoisoindolin-2-yl) methyl)-2-hydroxybenzamide derivatives were synthesized and evaluated for their antibacterial and antifungal activities. Preliminary results indicated that some of the newly synthesized compounds exhibited promising antibacterial activities, warranting further consideration as prospective antimicrobials (Patel & Dhameliya, 2010).

Mechanism of Action

Properties

IUPAC Name

2,4-dimethoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-22-12-4-5-13(15(9-12)23-2)17(21)18-11-3-6-14-10(7-11)8-16(20)19-14/h3-7,9H,8H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBWDDFYTRCHPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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